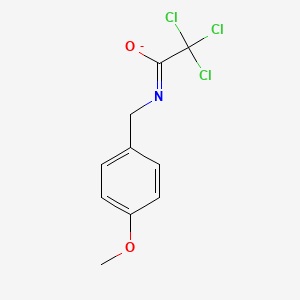

p-Methoxybenzyltrichloroacetimidate

Description

Significance of Trichloroacetimidates as Alkylating Reagents

Trichloroacetimidates are a class of compounds recognized as excellent alkylating agents. Their utility stems from the fact that they can be activated by catalytic amounts of either Brønsted or Lewis acids to serve as potent electrophiles. acs.org This activation facilitates the transfer of the associated alkyl group to a nucleophile, such as an alcohol. The trichloroacetamide (B1219227) byproduct formed is a stable, neutral molecule, which simplifies reaction workup. The versatility of trichloroacetimidates extends to their use in the formation of glycosidic bonds, the synthesis of allylic amines through the Overman rearrangement, and the protection of various functional groups.

The general reactivity of trichloroacetimidates makes them suitable for a broad range of applications in organic synthesis. For instance, they have been employed in Friedel-Crafts type alkylations of aromatic systems and in the synthesis of complex natural products. Their ability to react with a variety of nucleophiles, including carbon, oxygen, sulfur, and nitrogen, underscores their importance as versatile intermediates.

Historical Development and Strategic Utility of p-Methoxybenzyl (PMB) Protecting Groups

The p-methoxybenzyl (PMB) group was introduced as a protecting group for alcohols and other nucleophilic functional groups by Yonemitsu in 1982. total-synthesis.com The PMB group is structurally similar to the benzyl (B1604629) (Bn) group but possesses a key electronic difference: the electron-donating methoxy (B1213986) group on the para position of the benzene (B151609) ring. This feature makes the PMB ether more susceptible to cleavage under oxidative conditions, a property that allows for its selective removal in the presence of other protecting groups like benzyl ethers. total-synthesis.comtcichemicals.com

The primary method for introducing the PMB group has traditionally been the Williamson ether synthesis, which involves the reaction of an alkoxide with p-methoxybenzyl chloride (PMB-Cl). total-synthesis.com However, for more hindered or sensitive substrates, the trichloroacetimidate (B1259523) method offers a more reactive and often milder alternative. The use of p-methoxybenzyltrichloroacetimidate allows for the protection of even tertiary alcohols under acidic conditions. total-synthesis.com

The strategic advantage of the PMB group lies in its orthogonal deprotection capabilities. While it can be removed under strongly acidic conditions, its unique susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) provides a mild and selective deprotection pathway. total-synthesis.comsigmaaldrich.cnsigmaaldrich.com This orthogonality is crucial in multi-step syntheses of complex molecules where multiple protecting groups are employed. tcichemicals.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has largely focused on expanding its application in the synthesis of complex natural products and other biologically active molecules. sigmaaldrich.cnsigmaaldrich.com Studies have demonstrated its utility in the selective protection of hydroxyl groups in intricate molecular architectures, such as in the synthesis of bryostatin (B1237437) intermediates. sigmaaldrich.cnsigmaaldrich.com

Furthermore, research has explored the optimization of reaction conditions for PMB ether formation using the trichloroacetimidate method. For example, the use of lanthanum triflate as a catalyst has been shown to afford high yields of PMB ethers in short reaction times, even with acid-sensitive alcohols. lookchem.com Investigations into the derivatization of phosphonic acids with this compound have also been undertaken, highlighting its potential in analytical applications. researchgate.netnih.gov

The development of new methods for the formation of carbon-carbon and carbon-heteroatom bonds using trichloroacetimidates, including PMBTCA, remains an active area of research. acs.org These studies aim to broaden the scope of these reagents and provide novel synthetic strategies for accessing complex molecular targets.

Current Challenges and Opportunities in this compound Mediated Chemistry

Despite its widespread use, challenges remain in the application of this compound. One area of concern can be the acid-sensitivity of the PMB group itself, which can sometimes lead to premature deprotection under the acidic conditions used for its installation, particularly with very acid-labile substrates. nih.gov Fine-tuning the catalyst and reaction conditions is often necessary to mitigate this issue.

Opportunities for future development lie in the design of more efficient and selective catalytic systems for the activation of this compound. The exploration of its reactivity with a wider range of nucleophiles could also lead to novel synthetic transformations. Furthermore, the application of PMBTCA in flow chemistry and other high-throughput synthesis platforms presents an exciting avenue for future research, potentially enabling more rapid and efficient synthesis of valuable compounds.

Detailed Research Findings

The following table summarizes representative examples of the use of this compound in organic synthesis, highlighting the reaction conditions and outcomes.

| Substrate (Alcohol) | Catalyst | Solvent | Time | Yield | Reference |

| Primary Alcohol | BF₃·OEt₂ (0.1 M solution) | CH₂Cl₂ | 10 min | 96% | prepchem.com |

| Acid-sensitive Alcohols | Lanthanum triflate | Not specified | Short | High | lookchem.com |

| Phosphonic Acids | None (basic conditions optimal) | Acetonitrile | 4 h | - | researchgate.netnih.gov |

| Hindered Tertiary Alcohols | Catalytic Acid | Not specified | Not specified | - | total-synthesis.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H9Cl3NO2- |

|---|---|

Molecular Weight |

281.5 g/mol |

IUPAC Name |

2,2,2-trichloro-N-[(4-methoxyphenyl)methyl]ethanimidate |

InChI |

InChI=1S/C10H10Cl3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)/p-1 |

InChI Key |

RGHIABQAGTVHJA-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C(C(Cl)(Cl)Cl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for P Methoxybenzyltrichloroacetimidate and Its Precursors

Established Preparative Routes to p-Methoxybenzyltrichloroacetimidate

The synthesis of this compound is typically a two-stage process, beginning with the preparation of its precursor, p-methoxybenzyl alcohol.

Synthesis of p-Methoxybenzyl Alcohol

The primary precursor, p-methoxybenzyl alcohol, can be synthesized through several established methods, most commonly via the reduction of p-anisaldehyde.

One common laboratory-scale method involves the reduction of p-anisaldehyde using sodium borohydride (B1222165) (NaBH₄) in a solvent-free environment, which can yield the alcohol in high purity (98%). researchgate.net Alternatively, catalytic hydrogenation offers another efficient route. In this method, p-anisaldehyde is hydrogenated using a Raney nickel catalyst in a solvent like ethanol. patsnap.comgoogle.com The reaction proceeds under a hydrogen atmosphere, and after the reaction is complete, the catalyst is filtered off to yield the desired alcohol. patsnap.comgoogle.com

Another industrial approach starts from anethole, a component of anise oil. Anethole is first oxidized to produce anisaldehyde, which is then subsequently reduced to p-methoxybenzyl alcohol. patsnap.com A crossed Cannizzaro reaction represents another route, where p-anisaldehyde reacts with formaldehyde (B43269) in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide to yield p-methoxybenzyl alcohol and formate. chemicalbook.com

Synthesis of this compound

The standard and widely adopted method for preparing this compound involves the reaction of p-methoxybenzyl alcohol with trichloroacetonitrile. This reaction is typically conducted in the presence of a non-nucleophilic base. The alcohol acts as a nucleophile, attacking the nitrile carbon of trichloroacetonitrile. A catalytic amount of a strong base is often used to deprotonate the alcohol, increasing its nucleophilicity and facilitating the reaction. The resulting product is a stable compound that can be isolated and purified.

The general reaction is as follows: p-Methoxybenzyl alcohol + Trichloroacetonitrile → this compound

This method is analogous to the synthesis of other trichloroacetimidates and is valued for its efficiency and the stability of the resulting reagent.

Optimization Studies for this compound Synthesis Efficiency

To maximize the yield and purity of this compound, several optimization strategies have been identified. These focus on reaction conditions and purification techniques.

Key parameters for optimizing the synthesis include the choice of solvent, catalyst, and purification method. The use of anhydrous solvents, such as dichloromethane, is critical to prevent hydrolysis of the reagents and product. While the reaction is base-catalyzed, the use of catalytic acid has also been shown to improve the efficiency of imidate formation.

Furthermore, pre-activation of the trichloroacetimidate (B1259523) with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can minimize side reactions during its subsequent use for protecting alcohols. For purification, column chromatography using a silica (B1680970) gel stationary phase with a hexane/ethyl acetate (B1210297) gradient is effective for isolating the final product with high purity.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solvent | Anhydrous Dichloromethane | Prevents hydrolysis of reagents and product. |

| Catalyst | Catalytic Acid (e.g., Triflic Acid) | Enhances the rate and efficiency of imidate formation. |

| Activation (for subsequent use) | Pre-activation with Lewis Acids (e.g., BF₃·OEt₂) | Reduces side reactions during alcohol protection. |

| Purification | Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) | Effectively isolates the pure product. |

Synthesis of Structurally Modified this compound Analogues for Enhanced Reactivity

The reactivity of benzyltrichloroacetimidates can be modulated by introducing different substituents onto the benzene (B151609) ring. The synthesis of these analogues follows the same general pathway: the reaction of the corresponding substituted benzyl (B1604629) alcohol with trichloroacetonitrile.

The presence of electron-donating groups on the aromatic ring generally increases the reactivity of the trichloroacetimidate. This is because these groups stabilize the benzylic carbocation intermediate that forms during the alkylation reaction, making the imidate a more effective electrophile. nih.govnih.gov For instance, the p-methoxy group in this compound makes it significantly more reactive than the unsubstituted benzyl trichloroacetimidate. nih.gov

Studies have shown that benzylic trichloroacetimidates with electron-donating groups, such as methoxy (B1213986) or methyl groups, lead to higher yields in esterification and rearrangement reactions compared to their unsubstituted or electron-withdrawn counterparts. nih.govnih.gov For example, when reacting with benzoic acid, 2-methoxybenzyl trichloroacetimidate and 2,4,6-trimethylbenzyl trichloroacetimidate provide higher yields of the corresponding benzyl ester compared to the unsubstituted benzyl trichloroacetimidate. nih.gov Conversely, strongly deactivating groups, like a nitro group, are detrimental to the reaction. nih.gov

This principle allows for the fine-tuning of the reagent's reactivity to suit specific synthetic needs, particularly when dealing with sensitive substrates or when chemoselectivity is required.

| Analogue | Substituent Effect | Observed Reactivity Trend |

|---|---|---|

| 2,4,6-Trimethylbenzyl trichloroacetimidate | Strongly Electron-Donating | Increased reactivity and higher yields in esterification. nih.gov |

| 2-Methoxybenzyl trichloroacetimidate | Electron-Donating | Increased reactivity and higher yields in esterification. nih.gov |

| Benzyl trichloroacetimidate | Neutral | Baseline reactivity; requires heating for some reactions. nih.gov |

| Benzyl trichloroacetimidate with a chloride substituent | Weakly Electron-Withdrawing | Acceptable yields in rearrangement reactions. nih.gov |

| Benzyl trichloroacetimidate with a nitro substituent | Strongly Electron-Withdrawing | Significantly reduced reactivity; low yields. nih.gov |

Mechanistic Elucidation of P Methoxybenzyltrichloroacetimidate Reactivity

Acid-Catalyzed Activation and Reaction Pathways

The activation of p-methoxybenzyltrichloroacetimidate is most commonly achieved through acid catalysis, which facilitates the formation of a p-methoxybenzyl (PMB) ether upon reaction with an alcohol. Both Lewis and Brønsted acids can be employed, each influencing the reaction pathway and kinetics in distinct ways.

Role of Lewis Acid Catalysis in Initiating Transformations

Lewis acids play a crucial role in activating the trichloroacetimidate (B1259523) for nucleophilic attack. They coordinate to the nitrogen atom of the imidate, increasing the electrophilicity of the imidate carbon and facilitating the departure of the trichloroacetamide (B1219227) leaving group. A variety of Lewis acids have been successfully utilized to catalyze the p-methoxybenzylation of alcohols using PMB-TCA. lookchem.com

Commonly used Lewis acids include:

Boron trifluoride etherate (BF₃·OEt₂)

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

Scandium(III) triflate (Sc(OTf)₃)

Lanthanum(III) triflate (La(OTf)₃) lookchem.com

The choice of Lewis acid can significantly impact the reaction's efficiency and substrate scope. For instance, lanthanum triflate has been shown to be a highly effective catalyst for the p-methoxybenzylation of alcohols with PMB-TCA, affording high yields in short reaction times even with acid-sensitive substrates. lookchem.com The reaction proceeds under mild conditions, highlighting the utility of this catalytic system. lookchem.com The general mechanism involves the coordination of the Lewis acid to the imidate nitrogen, which polarizes the C=N bond and makes the carbon more susceptible to nucleophilic attack by an alcohol. This is followed by the departure of the trichloroacetamide byproduct.

Research has demonstrated that pre-activating the trichloroacetimidate donor with a Lewis acid like BF₃·OEt₂ can minimize side reactions. The structural characteristics of PMB-TCA, specifically the electron-withdrawing trichloromethyl group, activate the imidate carbon for nucleophilic attack, while the p-methoxybenzyl group provides resonance stabilization.

| Lewis Acid | Typical Reaction Conditions | Key Advantages |

| Boron trifluoride etherate (BF₃·OEt₂) | Anhydrous solvents (e.g., CH₂Cl₂) | Reduces side reactions |

| Lanthanum triflate (La(OTf)₃) | Mild conditions | High yields, short reaction times, suitable for acid-sensitive alcohols lookchem.com |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Low temperatures | Effective for various substrates |

Brønsted Acid Influence on Reaction Kinetics

Brønsted acids also effectively catalyze the p-methoxybenzylation of alcohols with PMB-TCA. The reaction is initiated by protonation of the imidate nitrogen, which, similar to Lewis acid coordination, enhances the electrophilicity of the imidate carbon. The carboxylic acid substrate itself can often act as a Brønsted acid catalyst, promoting the esterification reaction without the need for an external acid. nih.govsyr.edu

Commonly employed Brønsted acids include:

Triflic acid (TfOH) tcichemicals.com

Camphorsulfonic acid (CSA)

p-Toluenesulfonic acid (p-TsOH)

The reaction with alcohols in the presence of a catalytic amount of a Brønsted acid proceeds under mild conditions. tcichemicals.com This method is particularly valuable as it allows for the selective protection of hydroxyl groups without affecting other acid-sensitive functionalities. tcichemicals.com However, the acid-sensitive nature of the p-methoxybenzyl group itself must be considered. researchgate.netnih.gov Studies have shown that in some cases, particularly in the derivatization of phosphonic acids, the reaction works better under basic conditions to counteract the hydrolytic effects of the inherent acidity of the reaction medium. nih.gov

The rate of the Brønsted acid-catalyzed reaction is dependent on the acidity of the catalyst and the nucleophilicity of the alcohol. Stronger acids generally lead to faster reaction rates. However, the stability of the PMB group under strongly acidic conditions can be a limiting factor. researchgate.net

Identification and Characterization of Reaction Intermediates

The key intermediate in the acid-catalyzed reaction of this compound is the p-methoxybenzyl-substituted oxonium ion, formed upon protonation or Lewis acid coordination to the imidate nitrogen. This is followed by nucleophilic attack from the alcohol. An alternative pathway involves the formation of a resonance-stabilized p-methoxybenzyl cation.

The formation of the p-methoxybenzyl cation is supported by the observation that the reaction proceeds readily due to the electronic stabilization provided by the para-methoxy group. This carbocation is then trapped by the nucleophile (the alcohol) to form the corresponding PMB ether. The trichloromethyl group acts as a strong electron-withdrawing group, which activates the imidate carbon towards nucleophilic attack.

Detailed Studies of Nucleophilic Attack and Leaving Group Departure

The central event in the reaction of this compound is the nucleophilic attack on the activated imidate. This typically occurs via an SN1 or SN2-type mechanism, depending on the reaction conditions and the nature of the nucleophile.

In the presence of a strong acid catalyst and a weakly nucleophilic alcohol, the reaction may proceed through a more SN1-like pathway, involving the formation of the discrete p-methoxybenzyl carbocation. For more nucleophilic alcohols and milder acidic conditions, an SN2-like mechanism, where the nucleophilic attack is concerted with the departure of the trichloroacetamide leaving group, is more likely.

Theoretical and Computational Modeling of Reaction Mechanisms

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism of trichloroacetimidates. These studies can elucidate the structures of transition states and intermediates, as well as calculate activation energies for different proposed pathways.

While specific computational studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles derived from computational studies on similar trichloroacetimidate systems are applicable. For instance, computational work on the Morita–Baylis–Hillman reaction highlights the importance of understanding reaction mechanisms and transition states, which can be elucidated through computational chemistry. chemrxiv.org Similarly, computational studies on other catalytic reactions provide frameworks for understanding catalyst-substrate interactions and reaction energetics, which are relevant to the acid-catalyzed reactions of PMB-TCA. weizmann.ac.il

These theoretical models can help to rationalize experimental observations, such as the preference for certain catalysts and the stereochemical outcome of reactions. They can also aid in the design of new and more efficient catalytic systems for the application of this compound in organic synthesis.

P Methoxybenzyltrichloroacetimidate in Protecting Group Chemistry

p-Methoxybenzyl (PMB) Ester Formation for Carboxylic Acids

Beyond alcohol protection, p-methoxybenzyltrichloroacetimidate is a valuable reagent for the protection of carboxylic acids as PMB esters. This transformation provides an alternative to other esterification methods that might require harsh conditions or incompatible reagents.

The reaction of a carboxylic acid with this compound provides a direct and operationally simple route to the corresponding PMB ester. nih.govresearchgate.net A significant advantage of this method is that it can proceed under neutral conditions, without the need for an external acid catalyst. researchgate.netnih.gov The carboxylic acid substrate itself is often sufficient to promote the reaction. researchgate.net

This method is particularly useful for sensitive substrates where other techniques, such as those requiring strong acids or bases, could lead to decomposition or side reactions. nih.gov For example, it has been used to protect carboxylic acids in molecules containing sensitive functional groups like epoxides. nih.gov The reaction is effective for a range of carboxylic acids, including sterically hindered ones, and proceeds without racemization at adjacent stereocenters. researchgate.net The mechanism is thought to involve a symbiotic activation process where the carboxylic acid protonates the imidate, leading to the formation of a carbocation that is trapped by the carboxylate anion. nih.gov

PMB esters exhibit a different stability profile compared to PMB ethers and other ester protecting groups, which allows for their selective removal. While PMB ethers are readily cleaved by oxidants like DDQ, PMB esters are generally stable under these conditions. nih.gov This differential reactivity is a cornerstone of orthogonal protection strategies, allowing for the selective deprotection of a PMB ether in the presence of a PMB ester.

The cleavage of PMB esters is typically accomplished under acidic conditions.

Trifluoroacetic Acid (TFA): A common method involves using TFA in a solvent like dichloromethane. nih.gov These conditions are mild enough to selectively cleave the PMB ester in the presence of a benzyl (B1604629) ester. nih.gov

Other Acidic Conditions: Other reagents like phosphorus oxychloride (POCl₃) or stoichiometric amounts of p-toluenesulfonic acid (TsOH) can also be effective. nih.gov Notably, using stoichiometric TsOH allows for the cleavage of PMB esters in the presence of t-butyl esters. nih.gov

This tunable reactivity allows chemists to strategically unmask a carboxylic acid at the desired stage of a synthesis while other protected functional groups remain intact.

Derivatization of Other Functional Moieties with this compound

The reactivity of this compound extends to various functional groups, making it a valuable reagent for derivatization in both analytical and synthetic chemistry. Its primary application lies in the protection of hydroxyl groups, but it has also been effectively utilized for the esterification of other acidic moieties. This section explores the derivatization of phosphonic acids using this reagent.

Applications in Phosphonic Acid Derivatization for Analytical and Synthetic Purposes

The derivatization of phosphonic acids with this compound serves two main purposes: to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, and to protect the phosphonic acid moiety during multi-step organic syntheses.

For analytical applications, the conversion of polar, non-volatile phosphonic acids into their corresponding p-methoxybenzyl (PMB) esters is crucial for their detection and quantification, particularly in complex matrices. This is of significant interest in the verification of the Chemical Weapons Convention, where phosphonic acids can be hydrolysis products of nerve agents. nih.govnih.gov

In the realm of synthetic organic chemistry, the PMB group is a well-established protecting group for alcohols and carboxylic acids. nih.govtcichemicals.com Its introduction via the trichloroacetimidate (B1259523) method is advantageous due to the mild reaction conditions, which are compatible with sensitive functional groups. tcichemicals.comnih.gov While specific examples in the total synthesis of phosphonic acid-containing natural products are not extensively documented in current literature, the principles of its use for protecting carboxylic acids are directly applicable. tcichemicals.com The PMB group's stability and selective deprotection methods make it a potentially powerful tool for the synthesis of complex molecules bearing a phosphonic acid group. nih.gov

Detailed Research Findings

Recent studies have systematically optimized the derivatization of phosphonic acids with this compound for analytical purposes. nih.gov The reaction involves treating the phosphonic acid with an excess of this compound in a suitable solvent. The efficiency of this p-methoxybenzylation has been evaluated under various conditions to maximize the yield of the resulting esters for GC-MS analysis. nih.gov

Optimization of Reaction Conditions

The derivatization reaction has been optimized by studying the effects of temperature, reaction time, solvent, and the presence of acidic or basic additives. nih.gov

Temperature: The reaction proceeds efficiently at moderately elevated temperatures. Studies have shown that heating at 40°C to 60°C for 4 hours provides significant yields of the p-methoxybenzylated phosphonic acids. nih.gov

Reaction Time: The optimal reaction time for maximal accumulation of the derivatized products has been determined to be approximately 4 hours. nih.gov

Solvent: The choice of solvent plays a critical role in the reaction's efficiency. Acetonitrile and acetone (B3395972) have been identified as the most suitable solvents for this derivatization. nih.gov

Additives: The presence of a base, such as sodium carbonate, has been shown to be crucial for the successful derivatization of phosphonic acids with this compound. nih.gov In contrast to the benzylation with benzyltrichloroacetimidate, which works under neutral, acidic, or basic conditions, the p-methoxybenzylation is most effective in a basic medium. This is attributed to the acid-sensitive nature of the p-methoxybenzyl group, which can be labile under even mildly acidic conditions. nih.gov Neutral conditions also prove efficient for the formation of p-methoxybenzyl esters of phosphonic acids. nih.gov However, acid-catalyzed processes result in significantly lower yields compared to the use of the unsubstituted benzyl counterpart. nih.gov

Table 1: Optimized Conditions for p-Methoxybenzylation of Phosphonic Acids

| Parameter | Optimal Condition | Reference |

| Reagent | This compound (in excess) | nih.gov |

| Temperature | 40-60 °C | nih.gov |

| Time | ~4 hours | nih.gov |

| Solvent | Acetonitrile or Acetone | nih.gov |

| Additive | Base (e.g., Sodium Carbonate) | nih.gov |

Analytical Performance

The derivatization of phosphonic acids to their PMB esters significantly improves their detectability by GC-MS. The method has been validated by determining the method detection limit (MDL) or limit of detection (LOD), and the limit of quantitation (LOQ) for specific phosphonic acids in relevant matrices. nih.gov For instance, the derivatization was successfully applied to identify pinacolyl methylphosphonic acid (PMPA) in soil and fatty acid-rich liquid matrices during proficiency tests by the Organisation for the Prohibition of Chemical Weapons (OPCW). nih.gov

Table 2: Analytical Detection Limits for p-Methoxybenzyl Pinacolyl Methylphosphonic Acid

| Analyte | Method Detection Limit (MDL/LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |

| p-Methoxybenzyl Pinacolyl Methylphosphonic Acid | 63 ng/mL | 189 ng/mL | OPCW-PT Soil Matrix | nih.gov |

Synthetic Utility

In synthetic organic chemistry, protecting groups are essential for masking reactive functionalities while other parts of a molecule are being modified. The p-methoxybenzyl group is a versatile protecting group for alcohols and carboxylic acids due to its stability under a range of conditions and the multiple methods available for its removal. tcichemicals.comnih.gov The use of this compound allows for the introduction of the PMB group under mild, often acid-catalyzed, conditions. nih.gov

This methodology is particularly valuable when dealing with complex and sensitive substrates. For example, in the synthesis of intricate molecules, the protection of a carboxylic acid as a PMB ester using the trichloroacetimidate reagent has been shown to be effective where other methods might fail due to the presence of sensitive functional groups like epoxides or electron-poor alkenes. tcichemicals.com The PMB ester can be cleaved under specific conditions, such as with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or trifluoroacetic acid (TFA), which are often orthogonal to the deprotection conditions for other protecting groups. tcichemicals.comnih.gov This orthogonality is a key principle in the strategic design of complex synthetic routes.

Given the chemical similarities between carboxylic acids and phosphonic acids, the strategies for the protection of the former can be extrapolated to the latter. The derivatization of a phosphonic acid with this compound would yield a stable diester, effectively protecting the acidic protons and allowing for subsequent chemical transformations on other parts of the molecule. The PMB esters of the phosphonic acid could then be cleaved at a later stage of the synthesis to unveil the phosphonic acid moiety in the final product.

Advanced Synthetic Applications of P Methoxybenzyltrichloroacetimidate in Complex Molecule Construction

Integration in Total Synthesis of Natural Products and Bioactive Molecules

The strategic incorporation of the p-methoxybenzyl (PMB) group, often via its trichloroacetimidate (B1259523) derivative, has proven instrumental in the successful total synthesis of a diverse array of natural products. Its ability to be introduced under mild acidic conditions and cleaved selectively under oxidative conditions makes it an invaluable tool for chemists navigating the complexities of multi-step syntheses. researchgate.net

Contribution to Alkaloid Synthesis

While direct and widespread examples of p-methoxybenzyltrichloroacetimidate in the core construction of alkaloid skeletons are not extensively documented in readily available literature, its role as a protecting group for hydroxyl functionalities is crucial in multi-step syntheses of these nitrogen-containing natural products. The PMB group's robustness allows it to withstand a variety of reaction conditions commonly employed in alkaloid synthesis, such as reductions, oxidations, and carbon-carbon bond formations. For instance, in the synthesis of cephalosporin (B10832234) antibiotics, which are structurally related to alkaloids, the p-methoxybenzyl group has been utilized as a protecting group for carboxylic acid moieties. googleapis.com This highlights its utility in protecting sensitive functional groups during the intricate assembly of complex heterocyclic frameworks.

Application in Polyketide and Macrolide Scaffold Construction

The synthesis of polyketides and macrolides, characterized by their often large and stereochemically rich structures, frequently relies on the strategic use of protecting groups. This compound has found significant application in this area. A prominent example is its use in the synthesis of intermediates for the potent anticancer agent bryostatin (B1237437). researchgate.net In the synthesis of a C-ring fragment of bryostatin 8, the p-methoxybenzyl group was employed as a protecting group, underscoring its importance in the assembly of this complex polyketide macrolide. researchgate.net

Furthermore, in the total synthesis of the marine macrolide callipeltoside A, this compound was utilized for the protection of a hydroxyl group in a key intermediate. This protection was critical for the subsequent successful steps of the synthesis, demonstrating the reagent's value in the construction of complex macrolactone scaffolds.

Strategic Use in Glycoside and Oligosaccharide Assembly

The chemical synthesis of glycosides and oligosaccharides is a formidable challenge due to the need for precise control over the stereochemistry of the glycosidic linkage. Glycosyl trichloroacetimidates are widely recognized as powerful glycosyl donors, and the p-methoxybenzyl variant is no exception. Its application is particularly valuable in the synthesis of complex oligosaccharides where selective protection and deprotection are paramount.

Research has shown that triflic acid-promoted glycosylations using trichloroacetimidates can be effectively combined with the reductive opening of benzylidene acetals in one-pot procedures. nih.gov This methodology provides efficient access to a variety of di- and branched trisaccharides, showcasing the utility of trichloroacetimidate-based glycosylation in complex carbohydrate synthesis. nih.gov The stereochemical outcome of these reactions is highly dependent on various factors, including the nature of the protecting groups on the glycosyl donor and acceptor, the solvent, and the promoter.

Control of Stereoselectivity in this compound Mediated Reactions

Beyond its role as a protecting group, this compound and the corresponding PMB ether can play a significant role in influencing the stereochemical outcome of reactions. The steric and electronic properties of the PMB group can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Diastereoselective Synthesis of Chiral Compounds

The diastereoselective installation of a p-methoxybenzyl group can be a key step in controlling the stereochemistry of subsequent transformations. The protection of a chiral alcohol with this compound can influence the facial selectivity of reactions at a neighboring prochiral center. For example, the selective protection of one hydroxyl group in a diol can set the stage for diastereoselective manipulations of the remaining alcohol.

In the context of glycosylation, the use of glycosyl trichloroacetimidates, including the p-methoxybenzyl derivative, is a cornerstone of stereoselective synthesis. The choice of protecting groups on the sugar backbone can have a profound impact on the α/β selectivity of the glycosidic bond formation. While neighboring group participation from an acyl group at the C-2 position typically leads to the formation of 1,2-trans-glycosides, the use of non-participating groups like benzyl (B1604629) or p-methoxybenzyl ethers opens the door to the formation of the more challenging 1,2-cis-glycosides. The stereochemical outcome is then governed by a complex interplay of factors including the anomeric effect, solvent effects, and the nature of the Lewis acid promoter.

Enantioselective Approaches Utilizing this compound

The development of enantioselective reactions involving this compound is a more nuanced area of research. While the reagent itself is achiral, it can be employed in conjunction with chiral catalysts or auxiliaries to achieve enantiocontrol.

One potential strategy involves the use of a chiral Lewis acid to catalyze the reaction of this compound with a prochiral nucleophile. 140.122.64 The chiral environment created by the Lewis acid-ligand complex could, in principle, differentiate between the two enantiotopic faces of the nucleophile, leading to the formation of an enantioenriched product. However, specific and highly efficient examples of this approach directly utilizing this compound are not yet widely reported in the literature.

A more established method for achieving enantioselectivity is through the use of chiral auxiliaries. In this approach, a chiral auxiliary is temporarily attached to the substrate, and it directs the stereochemical course of a subsequent reaction. While this compound is not a chiral auxiliary itself, it can be used to protect a functional group in a molecule that contains a chiral auxiliary, thereby playing a supporting role in an enantioselective synthesis.

Stereochemical Control in Glycosylation Transformations

The synthesis of oligosaccharides and glycoconjugates presents a significant challenge due to the need for precise control over the stereochemistry of the newly formed glycosidic bond. The anomeric effect and the nature of protecting groups on the glycosyl donor and acceptor all play a role in determining whether the α- or β-anomer is formed. This compound, when used to prepare glycosyl donors, can influence the stereochemical outcome of glycosylation reactions.

The stereoselectivity of a glycosylation reaction is often dictated by the nature of the substituent at the C-2 position of the glycosyl donor. When a participating group (e.g., an acetate (B1210297) or benzoate) is present at C-2, it can form a cyclic intermediate that blocks the α-face of the anomeric center, leading to the preferential formation of the 1,2-trans-glycoside (β-anomer for glucose and galactose). Conversely, the use of non-participating groups, such as benzyl or p-methoxybenzyl ethers, at C-2 generally favors the formation of the 1,2-cis-glycoside (α-anomer for glucose and galactose). This is because in the absence of a participating group, the thermodynamically more stable α-anomer is often the major product, a consequence of the anomeric effect.

Research has shown that the p-methoxybenzyl group, introduced via the trichloroacetimidate method, acts as a non-participating group, thus directing glycosylation towards the formation of α-glycosides. The electron-donating nature of the methoxy (B1213986) group on the benzyl ring can further influence the reactivity of the glycosyl donor, though its impact on stereoselectivity is often secondary to the C-2 substituent effect. The choice of solvent and reaction temperature can also be fine-tuned to optimize the desired stereochemical outcome. For instance, non-polar solvents can enhance the anomeric effect, further favoring the α-product.

A summary of expected stereochemical outcomes in glycosylation using p-methoxybenzyl protected donors is presented below:

| Glycosyl Donor C-2 Substituent | Typical Major Product (Gluco/Galacto series) | Stereochemical Rationale |

| p-Methoxybenzyl (non-participating) | α-glycoside | Anomeric effect, absence of neighboring group participation |

| Acetyl (participating) | β-glycoside | Neighboring group participation via an oxocarbenium ion |

Investigations into Regioselectivity in this compound Transformations

In the realm of polyol chemistry, the subtle differences in the steric and electronic environment of each hydroxyl group can be exploited to achieve regioselective protection. The bulky nature of the p-methoxybenzyl group, introduced via the trichloroacetimidate reagent, often leads to preferential reaction at the most sterically accessible hydroxyl group. Primary hydroxyl groups are generally more reactive than secondary ones, and among secondary hydroxyls, equatorial positions are often favored over axial ones.

For example, in the protection of a diol with both a primary and a secondary hydroxyl group, the reaction with this compound under carefully controlled conditions (e.g., low temperature, stoichiometric amount of reagent) will predominantly yield the product protected at the primary position. This selectivity is crucial in multi-step syntheses where subsequent transformations are planned for the remaining hydroxyl groups.

The table below illustrates the general principles of regioselective protection of polyols using this compound:

| Substrate Type | Most Reactive Hydroxyl Group | Rationale |

| Primary and Secondary Diol | Primary | Steric accessibility |

| Cis- and Trans-Cyclic Diol | Equatorial | Steric accessibility |

| Glycoside with multiple free hydroxyls | Primary (e.g., C-6) | Steric accessibility |

Regioselectivity is also a critical consideration in glycosylation reactions where the glycosyl acceptor possesses multiple free hydroxyl groups. The outcome of such reactions is a complex interplay of factors including the relative nucleophilicity of the different hydroxyl groups, steric hindrance around each potential reaction site, and the reaction conditions.

Studies have investigated the regioselectivity of glycosylation using various glycosyl donors, including those prepared from trichloroacetimidates. For instance, in the glycosylation of partially protected glucosamine (B1671600) acceptors, the relative reactivity of the O-3 and O-4 hydroxyl groups can be influenced by the protecting groups at other positions and the nature of the glycosyl donor. While a comprehensive discussion of all influencing factors is beyond the scope of this section, it is important to note that the choice of protecting groups, including the p-methoxybenzyl group, on the glycosyl acceptor can subtly alter the nucleophilicity and steric environment of the remaining free hydroxyls, thereby directing the incoming glycosyl donor to a specific position. Research has shown that in certain systems, the O-4 position can be more reactive, leading to the preferential formation of the corresponding disaccharide. nih.gov

The following table provides a generalized overview of factors influencing regioselectivity in the glycosylation of polyhydroxylated acceptors:

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Glycosylation is favored at less sterically hindered hydroxyl groups. |

| Electronic Effects | Electron-withdrawing groups near a hydroxyl group decrease its nucleophilicity. |

| Intramolecular Hydrogen Bonding | Can activate or deactivate a hydroxyl group towards glycosylation. |

| Solvent | Can influence the conformation of the acceptor and the solvation of hydroxyl groups. |

Orthogonal Reactivity and Strategic Application in Multi-Step Synthesis

A cornerstone of modern protecting group strategy is the concept of orthogonality. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain intact. The p-methoxybenzyl (PMB) ether, readily installed using this compound, is a key player in this strategy.

The PMB group is prized for its susceptibility to cleavage under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This deprotection method is remarkably mild and selective, leaving a wide range of other common protecting groups untouched. For instance, benzyl (Bn) ethers, which are typically removed by hydrogenolysis, are stable to DDQ. Similarly, silyl (B83357) ethers (e.g., TBDMS, TIPS), esters (e.g., acetate, benzoate), and acetals are all compatible with the conditions used for PMB group removal.

This orthogonal reactivity allows for intricate synthetic planning. A synthetic chemist can protect different hydroxyl groups in a molecule with PMB, Bn, and silyl ethers, and then selectively unmask each one at different stages of the synthesis to perform specific chemical transformations. This level of control is indispensable in the total synthesis of complex natural products.

The table below showcases the orthogonal relationship between the PMB group and other common hydroxyl protecting groups:

| Protecting Group | Reagent for Introduction (Example) | Conditions for Cleavage | Orthogonal to PMB? |

| p-Methoxybenzyl (PMB) | This compound | DDQ, ceric ammonium (B1175870) nitrate (B79036) (CAN) | - |

| Benzyl (Bn) | Benzyl bromide | H₂, Pd/C | Yes |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | F⁻ (e.g., TBAF) | Yes |

| Acetyl (Ac) | Acetic anhydride | Base (e.g., K₂CO₃, MeOH) or Acid | Yes |

| Benzoyl (Bz) | Benzoyl chloride | Base (e.g., NaOMe, MeOH) | Yes |

Catalytic Systems Enhancing P Methoxybenzyltrichloroacetimidate Reactivity and Selectivity

Optimization of Lewis Acid Catalysts for p-Methoxybenzyltrichloroacetimidate Reactions

The activation of this compound (PMB-TCA) is frequently accomplished using catalytic amounts of a Lewis acid. nih.gov Traditional Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂) are effective but can suffer from drawbacks, including harsh reaction conditions and lack of selectivity, particularly with sensitive substrates. nih.govlookchem.com Consequently, significant research has focused on optimizing Lewis acid systems to achieve higher yields, milder conditions, and better compatibility with a wide range of functional groups.

A notable advancement in this area is the application of lanthanide triflates as exceptionally mild and efficient catalysts. lookchem.com Research has shown that lanthanum triflate (La(OTf)₃) is highly effective in catalyzing the p-methoxybenzylation of alcohols using PMB-TCA. lookchem.com Comparative studies demonstrate that La(OTf)₃ can provide superior yields in shorter reaction times compared to other Lewis acids like Sn(OTf)₂ and traditional catalysts like TMSOTf. lookchem.com The mildness of these conditions allows for the successful protection of acid-sensitive alcohols, which might otherwise decompose or lead to intractable mixtures. lookchem.com For instance, the protection of a sensitive epoxy alcohol proceeded in 61% yield using La(OTf)₃, showcasing the catalyst's utility. lookchem.com

The table below, compiled from research findings, illustrates the efficiency of various Lewis acids in the p-methoxybenzylation of citronellol.

Table 1: Comparison of Lewis Acid Catalysts for the P-Methoxybenzylation of Citronellol Data sourced from Tetrahedron Letters, 44 (2003) 2267–2269. lookchem.com

This optimization of Lewis acid catalysts highlights a clear trend towards milder, more efficient systems like lanthanide triflates, which expand the applicability of PMB-TCA to complex and delicate molecular architectures.

Advancements in Brønsted Acid Catalysis for this compound Transformations

Alongside Lewis acids, Brønsted acids are also widely used to catalyze reactions with PMB-TCA. Conventional Brønsted acids such as triflic acid (TfOH), camphorsulfonic acid (CSA), and p-toluenesulfonic acid are effective promoters for the formation of PMB ethers. lookchem.com However, the high acidity of these catalysts can be incompatible with sensitive functional groups. Recent advancements have focused on developing more sophisticated Brønsted acid systems that offer greater control and selectivity.

One innovative approach involves the use of a singly protonated phenanthrolinium salt as a catalyst. This system uniquely functions as both a Brønsted acid and a Brønsted base, allowing it to organize and activate the reacting components. The N-H proton of the catalyst activates the trichloroacetimidate (B1259523) leaving group, while the byproduct, trichloroacetamide (B1219227), was found to accelerate the reaction rate. nih.gov This cooperative catalysis model represents a significant step forward from simple proton activation.

Another area of advancement is the emergence of organocatalysts that operate via a Brønsted acid mechanism. An l-proline-derived thioamide has been reported as an effective organocatalyst for the O-glycosylation of various glycosyl trichloroacetimidate donors. nih.gov Mechanistic studies suggest that the l-prolinethioamide facilitates the reaction through a Brønsted acid/base pathway, which involves the formation of a catalyst-acceptor adduct. nih.gov This method avoids the use of any metal cocatalysts or additives and demonstrates a broad substrate scope under mild conditions. nih.gov

The development of chiral phosphoric acids (CPAs) represents a pinnacle in Brønsted acid organocatalysis. wikipedia.orge3s-conferences.org These catalysts, featuring backbones like BINOL or SPINOL, have proven highly effective in a vast range of asymmetric transformations by acting as chiral proton donors. wikipedia.orge3s-conferences.orgrsc.org While their direct application specifically with PMB-TCA is not yet widely documented, their success in activating similar functional groups suggests a promising future direction for achieving highly enantioselective transformations with this compound.

Role of Transition Metal Catalysis in this compound Chemistry

The role of transition metals in the chemistry of this compound extends beyond simply acting as Lewis acids. rsc.org Certain transition metal complexes are involved in more intricate catalytic cycles, where they remain coordinated to the substrate throughout the reaction, enabling unique reactivity and selectivity. rsc.org

Gold catalysis provides a prominent example of this sophisticated role. Gold(III) chloride (AuCl₃) has been identified as a highly effective catalyst for O-glycosylation using trichloroacetimidate donors. acs.orgnih.gov Mechanistic studies revealed that AuCl₃ exhibits low affinity for the trichloroacetimidate donor but a high affinity for the hydroxyl group of the acceptor alcohol. This leads to the formation of a catalyst-acceptor adduct, which increases the proton acidity of the alcohol. The donor is then activated in a hydrogen-bond-mediated Sₙ2-type transition state. acs.orgnih.gov This self-organization allows for fast, high-yielding glycosidations with high anomeric selectivity, even at temperatures below -60 °C. acs.orgnih.gov Gold(I) chloride operates through a similar catalyst-acceptor adduct mechanism. nih.gov

Iridium catalysis has also been employed to achieve novel transformations of substrates containing a trichloroacetimidate group. In one study, an iridium(I) catalyst was used for the regio- and enantioselective allylic fluorination of allylic trichloroacetimidates. The trichloroacetimidate group proved to be a crucial leaving group and ligand in this dynamic kinetic asymmetric transformation. acs.org

While palladium is a versatile catalyst for a multitude of organic reactions, including cross-couplings and photoexcited processes, its specific application in activating this compound is less commonly reported compared to gold. nih.gov The primary role of transition metals in this context, therefore, appears to be the development of highly selective catalytic cycles that go beyond simple Lewis acidity, as exemplified by gold and iridium catalysis.

Exploration of Organocatalysis and Biocatalysis in this compound Applications

The exploration of organocatalysis in reactions involving this compound is a rapidly growing field, offering metal-free alternatives that often provide unique selectivity under mild conditions. As discussed previously, several organocatalytic systems function as advanced Brønsted acids.

A notable example is the use of an l-proline-derived thioamide as an organocatalyst for O-glycosylation with trichloroacetimidate donors. nih.gov This catalyst operates without additives and facilitates the reaction through a proposed Brønsted acid/base mechanism, showcasing operational simplicity and a broad substrate scope. nih.gov Another study demonstrated that a (3,5-bis(trifluoromethyl)phenyl)boronic acid catalyst could be used for the coupling of azole heterocycles with trichloroacetimidates, albeit with lower reactivity compared to other systems in glycosylation contexts. nih.gov

Chiral phosphoric acids (CPAs) stand out as a premier class of organocatalysts. rsc.org Their ability to create a well-defined chiral environment has led to remarkable success in asymmetric synthesis. e3s-conferences.org The mechanism often involves bifunctional activation, where the acidic proton activates an electrophile while the basic phosphoryl oxygen organizes the nucleophile. e3s-conferences.org Although direct reports of CPAs catalyzing reactions of PMB-TCA are sparse, their proven ability to control stereochemistry in related transformations makes them a highly promising tool for future applications.

In contrast, the application of biocatalysis in activating this compound appears to be an underexplored area. While enzymes like pyridoxal-P-dependent enzymes and phosphodianion-activated enzymes are powerful catalysts for a variety of metabolic reactions, their use in mediating transformations with synthetic reagents like PMB-TCA has not been extensively reported. nih.govnih.gov The future development of engineered enzymes could potentially open new avenues for highly selective and environmentally benign applications of this compound.

Design and Synthesis of Novel Catalysts for this compound Mediated Processes

The pursuit of enhanced efficiency, selectivity, and broader substrate scope has driven the design and synthesis of novel catalysts for processes mediated by this compound. This endeavor spans the modification of existing catalyst scaffolds and the de novo design of entirely new catalytic systems.

One strategy involves the rational selection and optimization of metal catalysts, as seen with the successful application of lanthanide triflates, particularly La(OTf)₃, for PMB ether formation. lookchem.com This work identified a milder and more effective alternative to traditional Lewis acids. Similarly, the exploration of gold acs.orgnih.gov and iridium acs.org catalysts has unlocked novel reaction pathways and selectivities not accessible with more conventional promoters.

In the realm of organocatalysis, the development of catalysts like the phenanthrolinium salt nih.gov and l-prolinethioamide nih.gov demonstrates the design of non-metallic systems with tailored properties. These catalysts often rely on cooperative effects or specific hydrogen-bonding interactions to achieve activation and control. The design of new chiral phosphoric acids (CPAs) exemplifies a highly advanced approach to catalyst development. By systematically modifying the steric and electronic properties of the BINOL backbone, researchers can fine-tune the catalyst's acidity and chiral pocket to suit specific transformations. nih.gov Data science techniques are increasingly being used to guide this process, enabling the rapid identification of catalyst features that are crucial for high selectivity. nih.gov

Understanding reaction mechanisms is also critical to catalyst design. For instance, the discovery that the formation of trichloroacetamide byproducts from trichloroacetimidate donors occurs via an intermolecular aglycon transfer, rather than an intramolecular rearrangement, provides crucial insight. acs.org This knowledge allows for the design of more effective glycosylation protocols and catalysts that can suppress this undesired side reaction, thereby improving the efficiency of the desired transformation. acs.org These examples collectively illustrate a clear trajectory towards the rational design of bespoke catalysts for this compound-mediated reactions.

Advanced Spectroscopic and Analytical Characterization in P Methoxybenzyltrichloroacetimidate Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation and mechanistic investigation of reactions involving p-methoxybenzyltrichloroacetimidate. Although detailed ¹H and ¹³C NMR spectral data for the compound itself are not extensively documented in publicly available literature, its structural features allow for predictable resonance patterns.

In a typical ¹H NMR spectrum, the aromatic protons of the para-methoxybenzyl group would manifest as a distinct AB quartet, a result of the coupling between the ortho and meta protons. The methoxy (B1213986) group protons would yield a sharp singlet, and the benzylic methylene (B1212753) protons would also appear as a singlet. The imidate N-H proton is expected to produce a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides complementary data on the carbon skeleton. One would anticipate unique signals for the aromatic carbons, the methyoxy carbon, the benzylic methylene carbon, the imidate carbon, and the trichloromethyl carbon. The chemical shift of the imidate carbon is particularly diagnostic.

NMR spectroscopy is also invaluable for monitoring the progress of reactions where this compound serves as a protecting group. For example, during the protection of an alcohol, the disappearance of the alcohol's hydroxyl proton signal and the emergence of new signals corresponding to the formed p-methoxybenzyl (PMB) ether can be quantitatively followed to understand reaction kinetics.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OCH₂) | ~7.30 | ~130 |

| Aromatic CH (ortho to -OCH₃) | ~6.90 | ~114 |

| Methylene (-CH₂-) | ~5.25 | ~71 |

| Methoxy (-OCH₃) | ~3.80 | ~55 |

| Imidate NH | Variable (broad) | - |

| Imidate Carbon (C=N) | - | ~162 |

| Trichloromethyl Carbon (-CCl₃) | - | ~93 |

*Note: These are estimated values based on standard chemical shift tables and may differ from experimental values.

Utilization of Infrared (IR) and Raman Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques used for the identification of functional groups and for real-time reaction monitoring.

Functional Group Analysis: The IR spectrum of this compound is characterized by several key absorption bands. These include a sharp peak for the N-H stretch, a strong absorption for the C=N (imidate) stretch, and characteristic bands for the aromatic C-H and C=C bonds, as well as the C-O ether linkage. The trichloromethyl group also gives rise to strong absorptions in the fingerprint region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would show strong signals for the C=N and aromatic ring vibrations.

Reaction Monitoring: The utility of in-situ IR and Raman spectroscopy in monitoring reactions involving this compound cannot be overstated. researchgate.net These non-invasive techniques allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. researchgate.net For instance, in the protection of an alcohol, the diminishing intensity of the broad O-H stretching band of the alcohol and the concurrent appearance of the C-O ether bands of the product can be monitored to determine the reaction's endpoint and kinetics. researchgate.net

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H Stretch | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch | ~1660 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| C-O Stretch | 1000 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) Techniques in Reaction Outcome Analysis and Derivatization Studies

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elucidating the structure of reaction products derived from this compound. While a published mass spectrum for the parent compound is not readily found, its application in derivatization reactions has been well-documented, particularly with Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org

A notable application is the derivatization of phosphonic acids to their corresponding p-methoxybenzyl esters, which enhances their volatility for GC-MS analysis. rsc.org The mass spectra of these derivatives exhibit characteristic fragmentation patterns. A predominant feature is the formation of a stable p-methoxybenzyl cation, which results in a strong base peak at an m/z of 121. rsc.org The molecular ion peak of the derivatized analyte is also typically observed, confirming the success of the derivatization. rsc.org

GC-MS Data for the p-Methoxybenzyl Derivative of Pinacolyl Methylphosphonic Acid (PMPA)

| Parameter | Observation | Reference |

| Derivative | p-Methoxybenzyl pinacolyl methylphosphonate (B1257008) (PMB-PMPA) | rsc.org |

| Retention Time | 25.57 and 25.85 minutes (for diastereomers) | rsc.org |

| Molecular Ion Peak (m/z) | 300.3 | rsc.org |

| Base Peak (m/z) | 121.1 (corresponding to the p-methoxybenzyl cation) | rsc.org |

Chromatographic Separations Coupled with Spectroscopic Detection for Reaction Mixture Analysis

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and analysis of complex reaction mixtures generated from the use of this compound.

GC-MS Analysis: The coupling of GC with MS provides a powerful two-dimensional analytical technique. The gas chromatograph separates the volatile components of a mixture, after which the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful in analyzing the products of derivatization reactions, where it can even resolve and identify stereoisomers, such as the diastereomers of PMB-PMPA. rsc.org

HPLC Analysis: HPLC is a versatile technique for both qualitative and quantitative analysis of reaction mixtures containing this compound. Given the compound's aromatic nature, a UV detector is highly effective for its detection. HPLC can be employed to monitor the depletion of starting materials and the formation of products, thereby providing kinetic information. It is also a standard method for assessing the purity of the final, isolated products.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

X-ray crystallography provides unambiguous proof of molecular structure, including absolute stereochemistry and conformational details, for compounds that can be obtained in a crystalline form. It has been noted in the literature that this compound can be prepared as a crystalline solid. lookchem.com However, a search of common crystallographic databases did not yield a publicly available crystal structure for this specific compound.

For comparison, the crystal structure of the related p-nitrobenzyl trichloroacetimidate (B1259523) has been determined, revealing a planar imidate group that is roughly perpendicular to the benzyl (B1604629) moiety. lookchem.com It is reasonable to assume that this compound would adopt a similar conformation in the solid state. If a suitable single crystal of this compound were to be analyzed, X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles, definitively establishing its three-dimensional structure. This technique is also the gold standard for determining the absolute configuration of chiral centers in molecules that have been protected using the PMB group.

Future Directions and Emerging Research Avenues for P Methoxybenzyltrichloroacetimidate Chemistry

Expanding Substrate Scope and Reaction Diversity

A primary focus of future research lies in broadening the range of substrates that can be effectively functionalized with p-methoxybenzyltrichloroacetimidate and diversifying the types of reactions in which it can participate.

Historically, the reagent has been extensively used for the protection of alcohols as p-methoxybenzyl (PMB) ethers, which are stable under various conditions but can be cleaved selectively. sigmaaldrich.com Its utility extends to base-sensitive compounds, where protection can be achieved under acidic conditions. chem-station.com Research has demonstrated its effectiveness even with sterically hindered alcohols, which are often challenging substrates for other protection methods. total-synthesis.com For instance, the protection of complex alcohol-containing intermediates has been crucial in the total synthesis of natural products like bryostatin (B1237437). sigmaaldrich.com

Future work is directed towards even more complex and sensitive substrates. A significant area of expansion is in glycosylation chemistry. Glycosyl trichloroacetimidates, analogous to the p-methoxybenzyl variant, are widely used to form glycosidic bonds. numberanalytics.com Research is exploring the use of a broader array of glycosyl acceptors, including complex carbohydrates, peptides, and natural products, with trichloroacetimidate (B1259523) donors. numberanalytics.comnih.gov This diversification allows for the synthesis of complex glycoconjugates with significant biological applications. numberanalytics.com The development of catalytic systems that tolerate a wide variety of functional groups on both the trichloroacetimidate donor and the nucleophilic acceptor is key to this expansion. For example, lanthanum triflate has been shown to be a mild and efficient catalyst for the formation of PMB ethers from this compound, allowing for the protection of acid-sensitive alcohols. lookchem.com

The table below illustrates the application of trichloroacetimidate donors with various nucleophiles, showcasing the expanding diversity of the reaction.

| Donor Type | Nucleophile/Acceptor | Catalyst | Product Type | Reference |

| Glycosyl Trichloroacetimidate | Aliphatic Alcohols, Phenols | [PhenH]⁺[BF₄]⁻ | β-O-Glycosides | nih.gov |

| Glycosyl Trichloroacetimidate | Aromatic Amines | [PhenH]⁺[BF₄]⁻ | β-N-Glycosides | nih.gov |

| This compound | Alcohol | BF₃·OEt₂ | p-Methoxybenzyl Ether | prepchem.com |

| This compound | Carboxylic Acid | None (Self-promoted) | p-Methoxybenzyl Ester | researchgate.net |

| This compound | Acid-sensitive Alcohol | Lanthanum triflate | p-Methoxybenzyl Ether | lookchem.com |

This table provides examples of the versatility of trichloroacetimidate reagents in forming new bonds with a range of nucleophiles.

Further diversification includes reactions with different classes of nucleophiles beyond oxygen and nitrogen, such as sulfur and carbon, to create novel molecular architectures. sigmaaldrich.com

Development of Sustainable and Environmentally Benign this compound Reactions

In line with the principles of green chemistry, a significant future direction is the development of more sustainable methods for both the use and cleavage of the PMB group introduced by this compound.

One notable advancement is the development of catalyst-free esterification reactions. It has been shown that this compound can react with carboxylic acids to form PMB esters without the need for an external acid catalyst. researchgate.net The reaction is promoted by the carboxylic acid substrate itself, proceeding in excellent yields. researchgate.net This approach is operationally simple and avoids the use of potentially harsh Lewis or Brønsted acids, which can cause decomposition of sensitive substrates. researchgate.netresearchgate.net

Similarly, significant progress is being made in the deprotection of PMB ethers. Traditional methods often rely on strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), which can be hazardous and produce stoichiometric waste. sigmaaldrich.com Emerging research focuses on greener alternatives:

Photoredox Catalysis: A metal-free, visible-light-driven photoredox method has been developed for the deprotection of PMB ethers. This system uses air and ammonium persulfate as terminal oxidants, offering a much greener profile with good to excellent yields and tolerating a variety of functional groups. acs.orgnih.gov

Electrochemical Cleavage: Electrochemical methods, particularly in continuous flow reactors, provide a powerful alternative for PMB ether deprotection. acs.orgnih.gov This technique eliminates the need for chemical oxidants, and the supporting electrolyte can often be recovered and reused, minimizing waste. acs.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical reactions into automated and continuous flow platforms represents a major leap forward in chemical synthesis, offering enhanced control, safety, and scalability. The chemistry of this compound is well-suited for this transition.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, precise control over reaction time, and the ability to safely handle highly reactive intermediates. nih.govnih.gov While direct reports on the use of this compound in flow for ether formation are emerging, related and more complex reactions have been successfully translated to flow systems.

Key examples include:

Glycosylation Reactions: Stereoselective glycosylation reactions, which often employ trichloroacetimidate donors, have been efficiently performed in flow reactors. This allows for rapid optimization of conditions such as temperature, catalyst loading, and reaction time with minimal material consumption. researchgate.netresearchgate.net For instance, the synthesis of a key glycosylated intermediate for the antiviral drug Remdesivir was achieved in a continuous flow process with a residence time of only 8 seconds. nih.gov

Electrochemical Deprotection in Flow: The electrochemical deprotection of PMB ethers has been demonstrated in an undivided flow electrolysis cell, achieving high conversions and productivity of up to 7.5 g per hour. acs.orgnih.gov

The ability to perform these reactions in flow opens the door to creating fully automated, multi-step synthetic sequences where a PMB group is introduced, other transformations are performed, and the PMB group is subsequently removed, all within a single, integrated flow system. nih.gov This approach, often referred to as "reaction telescoping," avoids the isolation and purification of intermediates, saving significant time and resources. google.com The development of automated platforms for peptide synthesis is a testament to the power of this approach, and similar systems for oligosaccharide and small molecule synthesis are a key future goal. prepchem.com

Advanced Computational and Machine Learning Approaches for Reaction Prediction and Design

The use of computational chemistry and machine learning is revolutionizing how organic reactions are understood and developed. These tools are increasingly being applied to reactions involving trichloroacetimidates to predict outcomes and accelerate discovery.

Computational Studies (DFT): Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. Computational studies on reactions involving glycosyl trichloroacetimidates have provided crucial insights into the transition states and intermediates that govern stereoselectivity. nih.gov For instance, DFT calculations have helped to rationalize the role of catalysts and additives in directing the outcome of glycosylation, supporting an SN2-like mechanism in certain cases. nih.gov These studies can also investigate side reactions, such as the formation of trichloroacetamide (B1219227) byproducts, leading to the design of more effective reaction protocols that minimize these unwanted pathways. acs.orgnih.gov

Machine Learning (ML): Machine learning algorithms are being trained on large datasets of chemical reactions to predict outcomes, such as yield or stereoselectivity. researchgate.netnih.gov While a specific model for this compound reactions has not been widely reported, the approach has been successfully applied to analogous and more complex systems:

Yield Prediction: ML models, such as random forests, have been used to predict the yields of C-N cross-coupling reactions with high accuracy. github.com Similar models could be trained on data from PMB-protection reactions to predict yields based on the substrate, catalyst, and solvent, guiding chemists to optimal conditions without extensive experimental screening.

Catalyst and Reaction Optimization: Machine learning can analyze the complex interplay between reactants, catalysts, and reaction conditions to predict the best combination for a desired outcome, such as regioselectivity in catalytic reactions. nih.gov This could be used to fine-tune conditions for challenging PMB-protection reactions on multifunctional molecules.

The integration of these predictive models with automated synthesis platforms could ultimately create systems that can design, execute, and optimize chemical reactions with minimal human intervention, marking a new paradigm in chemical synthesis. nih.gov

Q & A

Basic: What are the optimal conditions for synthesizing p-methoxybenzyl (PMB) ethers using p-methoxybenzyltrichloroacetimidate?

Methodological Answer:

this compound is widely used to introduce PMB protecting groups under acid catalysis. A validated protocol involves reacting the hydroxyl-containing substrate with this compound in dichloromethane (CH2Cl2) using camphorsulfonic acid (CSA) as the catalyst. The reaction typically proceeds at room temperature with a yield of 94% . Key steps include:

- Catalyst Loading : 0.1–1.0 equivalents of CSA.

- Solvent Purity : Use anhydrous CH2Cl2 to avoid side reactions.

- Workup : Quench with aqueous NaHCO3, followed by extraction and column chromatography.

Table 1 : Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Camphorsulfonic acid (CSA) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature (20–25°C) |

| Yield | Up to 94% |

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

The compound degrades over time, particularly under prolonged storage. Recommendations include:

- Temperature : Store at 2–8°C in a tightly sealed container.

- Moisture Control : Use desiccants (e.g., silica gel) in the storage environment.

- Shelf Life : Avoid storage beyond 12 months; request updated safety data sheets (SDS) for aged samples .

Table 2 : Stability Guidelines

| Factor | Recommendation |

|---|---|

| Storage Temperature | 2–8°C |

| Container | Airtight, amber glass |

| Monitoring | Regular purity checks via GC |

Advanced: What is the mechanistic role of acid catalysts in PMB protection using this reagent?

Methodological Answer:

Acid catalysts (e.g., CSA) protonate the trichloroacetimidate group, generating a reactive oxocarbenium ion intermediate. This electrophilic species reacts with nucleophilic hydroxyl groups on the substrate, forming the PMB ether. The reaction’s efficiency depends on:

- Acid Strength : Weak acids (e.g., CSA) minimize side reactions like substrate decomposition.

- Steric Effects : Bulky substrates may require prolonged reaction times or elevated temperatures .

Advanced: How can researchers verify the purity of this compound before use?

Methodological Answer:

- Gas Chromatography (GC) : Commercial batches are typically >96% pure by GC .

- NMR Spectroscopy : Confirm the absence of hydrolyzed byproducts (e.g., free PMB alcohol) via <sup>1</sup>H NMR (look for imidate proton at δ 8.0–8.5 ppm).

- TLC Monitoring : Use hexane:ethyl acetate (3:1) to track reagent degradation.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Protective Equipment : Gloves, goggles, and fume hoods are mandatory due to potential respiratory and skin irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Disposal : Follow EPA/OSHA guidelines; incineration is preferred for large quantities .

Advanced: How can researchers troubleshoot low yields in PMB protection reactions?

Methodological Answer:

Common issues and solutions:

- Moisture Contamination : Ensure anhydrous conditions by flame-drying glassware or using molecular sieves.

- Catalyst Degradation : Freshly prepare CSA solutions to maintain catalytic activity.

- Substrate Reactivity : For sterically hindered alcohols, increase reaction time to 24–48 hours .

Table 3 : Troubleshooting Guide

| Issue | Solution |

|---|---|

| Low conversion | Increase catalyst loading (up to 1.0 eq CSA) |

| Byproduct formation | Use lower temperature (0–5°C) |

| Substrate insolubility | Switch to THF or DMF as co-solvent |

Advanced: What analytical techniques are suitable for monitoring PMB protection reactions?

Methodological Answer:

- TLC : Spot starting material and product using UV visualization (Rf difference ~0.3 in hexane:EtOAc).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect unreacted imidate.

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]<sup>+</sup> for PMB ethers) .

Basic: Are there alternatives to this compound for PMB protection?

Methodological Answer:

While this compound is preferred for its reactivity, alternatives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.